molecular formula C23H23N3O4S B5027963 2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide

2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide

Cat. No. B5027963
M. Wt: 437.5 g/mol
InChI Key: BVGNHKRFMJORGW-UHFFFAOYSA-N
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Description

The compound “2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide” is a chemical compound with the molecular formula C23H21FN2O4S . It has an average mass of 440.487 Da and a monoisotopic mass of 440.120605 Da .


Molecular Structure Analysis

The compound has a complex molecular structure with several functional groups. The structure includes a 3,4-dihydro-1(2H)-quinolinylsulfonyl group, a phenoxy group, and a 2-pyridinylmethyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 392.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass is 392.11946368 g/mol and the monoisotopic mass is 392.11946368 g/mol . The topological polar surface area is 74.9 Ų .

properties

IUPAC Name

2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-23(25-16-19-8-3-4-14-24-19)17-30-20-10-12-21(13-11-20)31(28,29)26-15-5-7-18-6-1-2-9-22(18)26/h1-4,6,8-14H,5,7,15-17H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGNHKRFMJORGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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